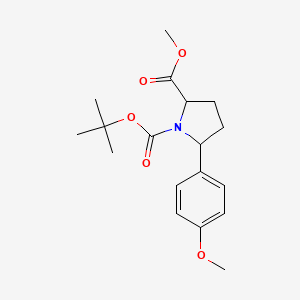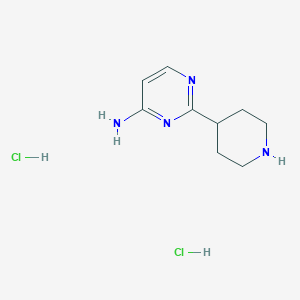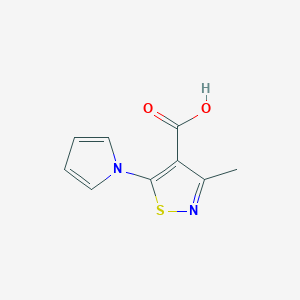
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid, also known as 3M-5P-1T-4C or MPT, is a thiazole carboxylic acid derivative that has been found to possess a wide range of biological activities. It has been extensively studied for its potential therapeutic uses in the treatment of various diseases, including cancer, inflammation, and neurological disorders. MPT has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, as well as being an effective inhibitor of the enzyme acetylcholinesterase. Furthermore, MPT has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
Wissenschaftliche Forschungsanwendungen
MPT has been studied extensively for its potential therapeutic uses. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. Furthermore, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, MPT has been found to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
Wirkmechanismus
The exact mechanism of action of MPT is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors involved in the regulation of physiological processes. For example, MPT has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, MPT has been found to modulate the activity of several inflammatory mediators, such as cytokines and chemokines.
Biochemical and Physiological Effects
MPT has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, MPT has been found to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders. Furthermore, MPT has been found to modulate the activity of several inflammatory mediators, such as cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPT in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, MPT is stable and can be stored for long periods of time without significant degradation. Furthermore, MPT has been found to possess a wide range of biological activities, making it an ideal compound for use in laboratory experiments.
However, there are also some limitations to using MPT in laboratory experiments. For example, MPT is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, the synthesis of MPT can be difficult and time-consuming, and the purity of the product can be difficult to determine.
Zukünftige Richtungen
1. Further research is needed to fully understand the exact mechanism of action of MPT.
2. Further research is needed to determine the optimal dosage and administration of MPT for therapeutic purposes.
3. Further research is needed to determine the potential side effects of MPT.
4. Further research is needed to determine the potential synergistic effects of MPT when combined with other drugs.
5. Further research is needed to determine the potential of MPT as an adjuvant therapy in the treatment of various diseases.
6. Further research is needed to determine the potential of MPT as an inhibitor of other enzymes and receptors.
7. Further research is needed to determine the potential of MPT as an antioxidant.
8. Further research is needed to determine the potential of MPT as an anti-cancer agent.
9. Further research is needed to determine the potential of MPT as an anti-inflammatory agent.
10. Further research is needed to determine the potential of MPT as a neuroprotective agent.
Synthesemethoden
MPT can be synthesized by the reaction of 3-methyl-5-pyrrole-1-thiol and 1,2-dicarboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is a white solid. The purity of the product can be determined by thin-layer chromatography.
Eigenschaften
IUPAC Name |
3-methyl-5-pyrrol-1-yl-1,2-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(9(12)13)8(14-10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHQMMEZQUDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

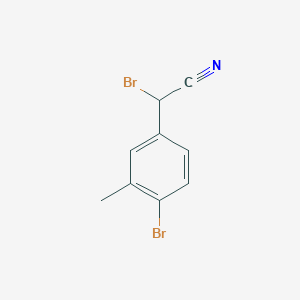

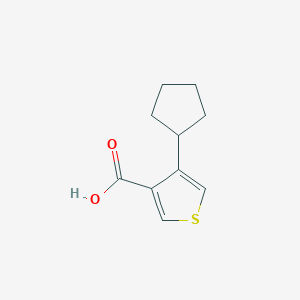
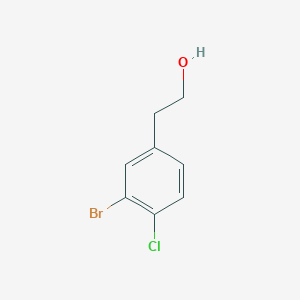
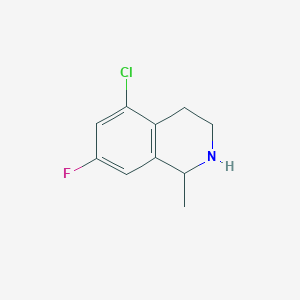
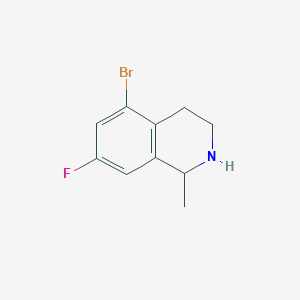


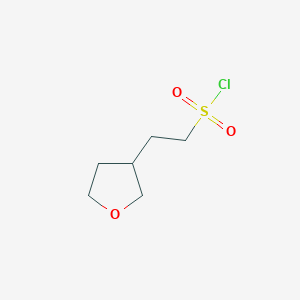
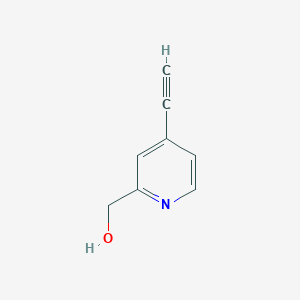
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
